3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-5-13(6-4-12)24-9-7-14(22)19-16-21-20-15(23-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMXQADMXSPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridine and chlorophenylthio groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) linker undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. For structurally related compounds:
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Reagents : Hydrogen peroxide (H₂O₂) in acetic acid at 60°C converts thioethers to sulfones.
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Impact : Sulfoxidation enhances polarity and modulates biological activity .
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | Sulfone derivative | 75–85% |
| mCPBA | DCM | 0–25°C | Sulfoxide derivative | 60–70% |
Hydrolysis of the Amide Bond
The propanamide group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 3-((4-chlorophenyl)thio)propanoic acid and 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine.
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Basic Hydrolysis : NaOH (2M) at 80°C produces the sodium salt of the acid .
Key Factors :
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Steric hindrance from the oxadiazole and pyridine rings slows hydrolysis compared to simpler amides .
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Hydrolysis rates correlate with electron-withdrawing effects of the oxadiazole .
Electrophilic Substitution on the Pyridine Ring
The pyridin-3-yl group participates in electrophilic aromatic substitution (EAS), though its reactivity is tempered by the electron-withdrawing oxadiazole:
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Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives at the 4-position of the pyridine ring .
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Sulfonation : Oleum (H₂SO₄·SO₃) at 120°C introduces sulfonic acid groups .
Table 2: EAS Reactions and Regioselectivity
| Reaction | Reagents | Position | Product Stability |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | Moderate |
| Sulfonation | Oleum, 120°C | Meta | High |
Ring-Opening Reactions of the Oxadiazole
The 1,3,4-oxadiazole ring undergoes nucleophilic ring-opening under basic conditions:
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Reagents : Hydrazine hydrate in ethanol at 70°C cleaves the ring to form a bis-hydrazide derivative .
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Mechanism : Nucleophilic attack at the electron-deficient C-2 position .
Application : Ring-opening derivatives show enhanced antimicrobial activity in analogous compounds .
Nucleophilic Acyl Substitution
The amide carbonyl can undergo substitution with strong nucleophiles:
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Reagents : Grignard reagents (e.g., MeMgBr) in THF yield ketone derivatives.
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Limitations : Low reactivity due to resonance stabilization; requires anhydrous conditions.
Reduction Reactions
Catalytic hydrogenation targets the oxadiazole and pyridine rings:
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Conditions : H₂ (1 atm), Pd/C in ethanol reduces the oxadiazole to a diamine and pyridine to piperidine .
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Outcome : Complete saturation alters biological activity profiles .
Biological Interactions and Reactivity
The compound’s bioactivity stems from interactions with enzymes like thymidine phosphorylase:
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Binding Mode : The oxadiazole and pyridine moieties form π-π stacking and hydrogen bonds with active sites .
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Inhibitory Activity : Analogous compounds exhibit IC₅₀ values in the µM range against cancer cell lines .
Table 3: Comparative Bioactivity of Analogues
| Compound Structure | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-(Pyridin-4-yl)-oxadiazole derivative | Thymidine phosphorylase | 1.18 | |
| 5-(3-Hydroxyphenyl)-oxadiazole | Telomerase | 2.3 |
Synthetic Routes
Key steps in synthesis include:
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Thioether Formation : Reacting 4-chlorothiophenol with 3-bromopropanoyl chloride .
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Oxadiazole Cyclization : Condensation of hydrazide intermediates with pyridin-3-carboxylic acid .
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Amide Coupling : EDC/HOBt-mediated coupling of the thioether acid with the oxadiazole amine .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies on reaction kinetics and biological targets are warranted to optimize its applications .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide. For instance:
- Zheng et al. synthesized novel derivatives with oxadiazole moieties that exhibited significant telomerase inhibitory activity against gastric cancer cell lines. One derivative showed an IC50 value of , indicating potent anticancer potential compared to standard treatments .
- Bajaj et al. evaluated 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives for their efficacy against breast cancer cell lines (MCF-7). The derivatives demonstrated significant thymidine phosphorylase inhibition activity, suggesting a mechanism for their anticancer effects .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar thioether-containing compounds have been shown to possess antimicrobial properties, making this compound a candidate for further exploration in this area.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of oxadiazole derivatives indicates that modifications to the substituents can significantly influence biological activity. For example:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Telomerase Inhibition | 2.3 |
| Compound B | Thymidine Phosphorylase Inhibition | 1.18 |
| Compound C | Anticancer Activity | 4.18 |
This table summarizes findings from various studies that highlight the importance of specific functional groups in enhancing the efficacy of oxadiazole derivatives .
Case Study 1: Anticancer Activity Evaluation
In a study by Taha et al., novel derivatives containing oxadiazole were synthesized and tested against various cancer cell lines. The most potent derivatives exhibited up to six times greater thymidine phosphorylase inhibitory action compared to standard drugs like adriamycin . This underscores the potential of oxadiazole-containing compounds in cancer therapy.
Case Study 2: Broad-Spectrum Antiproliferative Activity
El-Din et al. synthesized a series of sulfonamide derivatives based on the oxadiazole scaffold and screened them against multiple human cancer cell lines. One particular compound showed over 90% inhibition against breast and leukemia cancer cell lines, indicating broad-spectrum antiproliferative activity .
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating signal transduction pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing its 1,3,4-oxadiazole-propanamide core but differing in substituents, which critically influence physicochemical and biological properties. Key comparisons are summarized in Table 1 .
Structural Modifications and Substituent Effects
2.1.1 Pyridine vs. Thiazole Substituents
- Target Compound : Pyridin-3-yl on oxadiazole.
- Analog (): Pyridin-4-yl substitution on oxadiazole (C16H13ClN4O2S). The positional isomerism (3- vs.
- Thiazole Analogs (): Compounds such as 8d (C15H14N4O2S2) and 7c (C16H17N5O2S2) replace pyridine with thiazole.
2.1.2 Aromatic and Sulfonyl Modifications
- Sulfonylpiperidine Derivatives (): Compounds like 7k (C24H27ClN4O4S2) and 8i (C25H29ClN4O4S2) incorporate sulfonyl-piperidine moieties. Piperidine’s aliphatic ring introduces conformational flexibility, which may enhance allosteric interactions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : Higher melting points (e.g., 142–144°C for 8i ) correlate with crystalline stability from polar sulfonyl groups. Lower values (e.g., 66–68°C for 7k ) suggest reduced crystallinity due to bulky alkyl substituents .
Biological Activity
The compound 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic derivative characterized by a complex structure that integrates thioether and oxadiazole functionalities. This compound is part of a broader class of oxadiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound can be represented as , with a molecular weight of approximately 335.81 g/mol. The structure includes:
- A 4-chlorophenyl group attached to a sulfur atom.
- A pyridine-derived oxadiazole ring .
- An amide functional group contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thioether functionalities exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Anticancer Activity
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Mechanisms of Action :
- Oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer progression, including thymidylate synthase and histone deacetylases (HDACs) .
- Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
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Case Studies :
- In vitro studies have demonstrated that similar oxadiazole compounds exhibit significant cytotoxicity against tumor cell lines such as A-498 (renal carcinoma) and DU 145 (prostate carcinoma). For instance, synthetic oxadiazoles showed varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM .
Antimicrobial Properties
Research has indicated potential antimicrobial activity for oxadiazole derivatives:
- Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial action .
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole instead of oxadiazole | Antimicrobial properties |
| 2-thiophenecarboxylic acid derivatives | Similar thioether linkages | Anticancer activity |
| N-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Similar aromatic substitutions | Enzyme inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and its biological targets. These studies indicate strong binding affinities to key enzymes involved in cancer pathways, supporting its potential as a therapeutic agent .
Q & A
Q. What are the key synthetic routes and optimization strategies for 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide?
The synthesis typically involves multi-step convergent strategies:
- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides (e.g., reacting aryl acids to hydrazides, followed by cyclization with CS₂ or POCl₃) .
- Step 2 : Coupling the oxadiazole-thiol intermediate with a bromopropanamide electrophile (e.g., 3-bromo-N-(heterocyclic)propanamide) in polar aprotic solvents like DMF or DMSO .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF for higher yields), and stoichiometric ratios (1:1.2 nucleophile:electrophile) are critical. Purification via column chromatography (ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm, aromatic protons), oxadiazole (δ 8.1–8.3 ppm), and pyridyl groups (δ 8.5–9.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ~422.84 g/mol) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles using SHELX programs, with refinement via SHELXL .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Low in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL). Stability tests (pH 7.4, 37°C) show <5% degradation over 24 hours .
- Storage : -20°C under inert atmosphere to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Key Modifications :
| Substituent Position | Effect on Activity | Example Data |
|---|---|---|
| 4-Chlorophenyl (R₁) | Enhances lipophilicity and target binding | IC₅₀ reduced by 40% vs. unsubstituted phenyl |
| Pyridin-3-yl (R₂) | Improves π-π stacking with enzyme pockets | 2-fold increase in urease inhibition |
| Oxadiazole ring | Stabilizes conformation via planar rigidity | ΔG binding = -9.2 kcal/mol (MD simulations) |
- Methodology : Synthesize analogs with varied R₁/R₂ groups, assay against targets (e.g., urease, kinases), and correlate with computational docking (AutoDock Vina) .
Q. What experimental and computational approaches resolve contradictions in crystallographic vs. solution-phase structural data?
- Crystallography : Use SHELXL to refine X-ray data, but discrepancies may arise from crystal packing effects (e.g., oxadiazole dihedral angles differing by 5–10° vs. NMR) .
- Solution Studies : Compare NOESY (Nuclear Overhauser Effect) data with molecular dynamics (MD) simulations (AMBER force field) to assess flexibility .
- Mitigation : Cross-validate with DFT calculations (B3LYP/6-31G*) to harmonize experimental and theoretical geometries .
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme Inhibition : Competitive inhibition of urease via H-bonding between the oxadiazole N and active-site histidine (Ki = 1.2 µM) .
- Cellular Uptake : LogP = 3.5 (predicted) enables passive diffusion, confirmed by fluorescence microscopy with labeled analogs .
- Metabolism : CYP3A4-mediated oxidation of the thioether group generates sulfoxide metabolites (LC-MS/MS analysis) .
Methodological Guidance
Designing assays to evaluate biological activity while minimizing cytotoxicity:
- In Vitro : Use MTT assays on HEK-293 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
- Target-Specific Assays : For urease inhibition, measure NH₃ production spectrophotometrically (λ = 630 nm) .
- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .
Strategies for resolving synthetic byproducts and improving yield:
- Byproduct Identification : LC-MS to detect sulfoxide formation (m/z +16) from thioether oxidation .
- Optimization : Use degassed solvents, reduce reaction time (<4 hours), and add antioxidants (e.g., BHT) .
Data Contradiction Analysis
Discrepancies in reported biological activities across studies:
- Root Cause : Variations in assay conditions (e.g., pH, serum concentration) or compound purity.
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate purity via HPLC (>98%) .
Conflicting computational predictions vs. experimental binding affinities:
- Adjust Force Fields : Re-parameterize charges for the oxadiazole ring in docking simulations .
- Experimental Validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
